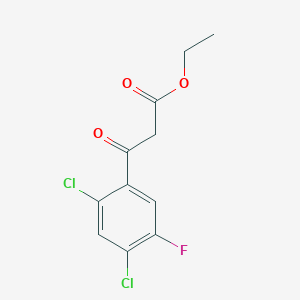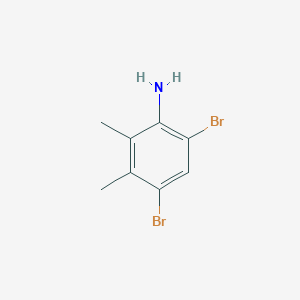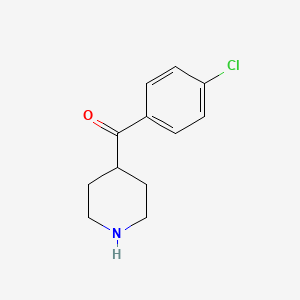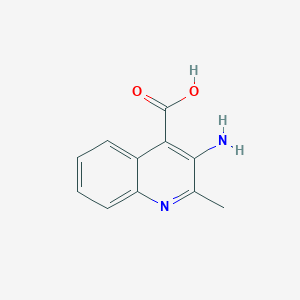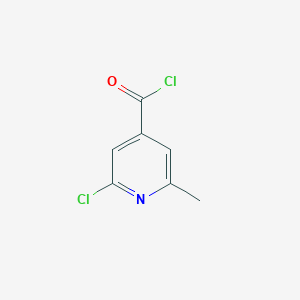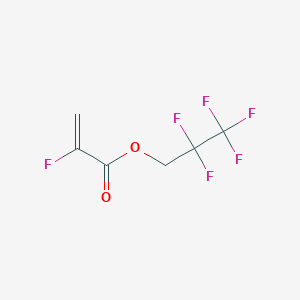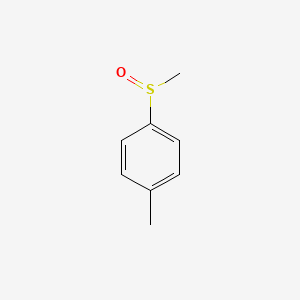
1-Methyl-4-(methylsulfinyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(methylsulfinyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate in the presence of a base. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. For example, copper-catalyzed S-methylation of sulfonyl hydrazides with tert-butyl hydroperoxide (TBHP) in water has been reported as an efficient method .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Typical conditions involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylsulfinyl)benzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as an electrophile in substitution reactions, modifying the structure and function of biomolecules .
Comparison with Similar Compounds
- Methyl p-tolyl sulfone
- Methyl 4-tolyl sulfone
- 1-Methansulfonyl-4-methylbenzene
- (p-Tolylsulfonyl)methane
Comparison: 1-Methyl-4-(methylsulfinyl)benzene is unique due to the presence of both a methyl and a methylsulfinyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in oxidation and substitution reactions compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
1-methyl-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347144 | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-72-5 | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 934-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(methylsulphinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl p-tolyl sulfoxide?
A1: Methyl p-tolyl sulfoxide has the molecular formula C8H10OS and a molecular weight of 154.25 g/mol. []
Q2: What spectroscopic data is available for methyl p-tolyl sulfoxide?
A2: Characterization data includes specific rotation ([α]D), which is +146° (acetone, c = 2) and +192° (CHCl3, c = 1.2) for the (R)-enantiomer. [] Additionally, researchers utilize techniques like nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and mass spectrometry (MS) for structural analysis. [, , ]
Q3: How is methyl p-tolyl sulfoxide utilized in asymmetric synthesis?
A3: MPTSO, especially its enantiomerically pure forms, serves as a valuable chiral auxiliary and reagent in asymmetric synthesis. For instance, its lithium anion reacts with imine derivatives to yield enantiomerically pure isoquinolines. [] It's also employed in the stereoselective synthesis of fluorinated compounds like α-difluoromethyl amines and β-imino sulfoxides. [, ]
Q4: Can you provide an example of MPTSO's role in stereoselective reactions?
A4: In the synthesis of (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol, a key reagent for asymmetric protonation, the stereochemistry of the MPTSO sulfur atom significantly influences the stereoselectivity of yeast-catalyzed reduction, highlighting its importance in controlling reaction outcomes. []
Q5: What role does methyl p-tolyl sulfoxide play in studying catalytic mechanisms?
A5: Researchers have used MPTSO as a probe compound to investigate the mechanism of zerovalent iron (ZVI) corrosion. The absence of sulfone formation, a product indicative of ferryl ion (Fe(IV)) involvement, provided evidence against Fe(IV) as the active intermediate in the Fenton reaction. []
Q6: How is computational chemistry employed in understanding methyl p-tolyl sulfoxide?
A6: Quantum-chemical calculations are used to analyze the conformational preferences of MPTSO, revealing the most stable conformer and the low energy barrier for internal rotation of the methyl group. [] Additionally, density functional theory (DFT) calculations are applied to investigate the pyramidal inversion of the sulfoxide group, shedding light on its stereochemical properties. []
Q7: How do structural modifications of methyl p-tolyl sulfoxide affect its reactivity?
A7: Studies investigating the diastereoselective addition of the MPTSO anion to acetophenones with varying substituents showed a correlation between the diastereomeric ratio of the products and the Hammett σ values of the substituents. This suggests that electronic effects significantly impact the stereochemical outcome of these reactions. []
Q8: Which analytical techniques are commonly employed to study methyl p-tolyl sulfoxide?
A8: Various analytical techniques are used to characterize and quantify MPTSO, including:
- Chiral HPLC: Determining enantiomeric purity and analyzing the stereochemical outcome of asymmetric reactions. [, ]
- NMR spectroscopy: Characterizing the structure and studying dynamic processes like internal rotation and pyramidal inversion. [, ]
- Circular Dichroism (CD) Spectroscopy: Investigating the chiroptical properties and assigning absolute stereochemistry of MPTSO and its derivatives. [, , ]
- Mass Spectrometry (MS): Identifying and characterizing MPTSO and its derivatives based on their mass-to-charge ratio. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






